molecular formula C6H7F3N4O B1637411 (Z)-N'-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamidine CAS No. 925252-82-0

(Z)-N'-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamidine

Cat. No.: B1637411
CAS No.: 925252-82-0
M. Wt: 208.14 g/mol
InChI Key: AIGOOXOWJUXXMY-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamidine is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials. The trifluoromethyl group enhances the chemical and metabolic stability, lipophilicity, and binding selectivity of the compound, making it a valuable structural motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamidine typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using photoredox catalysis, which employs visible light to generate the trifluoromethyl radical. The reaction conditions often include the use of ruthenium (II) polypyridine complexes or iridium (III) cyclometalated derivatives as catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow strategies that utilize readily available organic precursors and cesium fluoride as the primary fluorine source. This approach facilitates the rapid generation of trifluoromethylated intermediates without relying on perfluoroalkyl precursor reagents .

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions vary based on the desired product and may involve different solvents, temperatures, and catalysts .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield trifluoromethylated ketones, while substitution reactions can produce a variety of trifluoromethylated derivatives .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamidine is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The trifluoromethyl group can improve the binding affinity and selectivity of the compound towards specific enzymes .

Medicine

In medicine, (Z)-N’-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamidine is investigated for its potential therapeutic applications. The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials with enhanced properties. The trifluoromethyl group contributes to the material’s chemical resistance and durability .

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to effectively inhibit or modulate the activity of its targets. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N’-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamidine is unique due to its specific structure, which combines the trifluoromethyl group with a pyrazole ring and an acetamidine moiety. This combination enhances its stability, reactivity, and binding affinity, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

N'-hydroxy-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N4O/c7-6(8,9)4-1-2-13(11-4)3-5(10)12-14/h1-2,14H,3H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGOOXOWJUXXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925252-82-0
Record name [C(Z)]-N-Hydroxy-3-(trifluoromethyl)-1H-pyrazole-1-ethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925252-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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